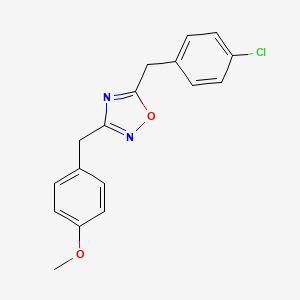![molecular formula C23H26N2O B5739645 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)
4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide, also known as Boc-DNBA, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a member of the benzamide family and is commonly used as a fluorescent probe for biological and chemical studies. In
作用机制
The mechanism of action of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide is based on its ability to bind to specific biomolecules and emit fluorescence upon excitation. This compound has a high affinity for certain proteins and enzymes, which allows it to be used as a probe for studying their properties and interactions. The fluorescence emission of this compound is sensitive to changes in the microenvironment, which makes it a valuable tool for studying the conformational changes of proteins and other biomolecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. This compound is mostly used in vitro for scientific research purposes and has not been approved for clinical use.
实验室实验的优点和局限性
4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide has several advantages as a fluorescent probe for scientific research. It has a high quantum yield, which means that it emits a high level of fluorescence upon excitation. It also has a long fluorescence lifetime, which allows it to be used for time-resolved fluorescence studies. This compound is also highly photostable, which means that it can withstand prolonged exposure to light without losing its fluorescence properties.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain biological assays. This compound can also be sensitive to changes in pH and temperature, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide in scientific research. One potential application is in the development of new drugs and therapies for various diseases. This compound can be used to study the properties of drug targets, which can help in the design of more effective and specific drugs.
Another future direction is in the development of new imaging techniques for biological and medical research. This compound can be used as a fluorescent probe for imaging biological structures and processes in living organisms. This can help in the diagnosis and treatment of various diseases.
Conclusion
This compound is a valuable tool for scientific research in various fields such as biochemistry, pharmacology, and medical research. Its ability to bind to specific biomolecules and emit fluorescence upon excitation makes it a versatile probe for studying the properties and interactions of biological molecules. While there are some limitations to its use, the future directions for the application of this compound in scientific research are promising.
合成方法
The synthesis of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide is a complex process that involves several steps. The first step involves the preparation of 4-(dimethylamino)-1-naphthaldehyde, which is then reacted with tert-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form 4-tert-butyl-N-(4-dimethylaminophenyl)benzamide. Finally, the compound is treated with Boc2O to form this compound.
科学研究应用
4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide has been widely used in scientific research as a fluorescent probe for biological and chemical studies. This compound is commonly used to study protein-ligand interactions, enzyme kinetics, and receptor binding. This compound can also be used to study the structural and functional properties of biological molecules such as proteins, nucleic acids, and lipids.
属性
IUPAC Name |
4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-23(2,3)17-12-10-16(11-13-17)22(26)24-20-14-15-21(25(4)5)19-9-7-6-8-18(19)20/h6-15H,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMODEYYGBUDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)
![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)




![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
